molecular formula C28H29NO3 B4998694 1-amino-4-(3,5-di-tert-butyl-4-hydroxyphenyl)anthra-9,10-quinone

1-amino-4-(3,5-di-tert-butyl-4-hydroxyphenyl)anthra-9,10-quinone

Cat. No. B4998694
M. Wt: 427.5 g/mol
InChI Key: MKBYWOKTFUJBKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-amino-4-(3,5-di-tert-butyl-4-hydroxyphenyl)anthra-9,10-quinone, also known as DBHQ, is a synthetic antioxidant that has been extensively studied for its potential applications in various scientific fields. DBHQ is a member of the anthraquinone family and is a dark red crystalline powder that is soluble in organic solvents.

Mechanism of Action

1-amino-4-(3,5-di-tert-butyl-4-hydroxyphenyl)anthra-9,10-quinone exerts its antioxidant effect by scavenging free radicals and reactive oxygen species, which can cause cellular damage and lead to various diseases. This compound also activates the Nrf2 pathway, which is responsible for the expression of antioxidant enzymes and other cytoprotective genes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including reducing oxidative stress, inhibiting inflammation, and promoting cell survival. It has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-amino-4-(3,5-di-tert-butyl-4-hydroxyphenyl)anthra-9,10-quinone is its potent antioxidant activity, which makes it a useful tool for studying the effects of oxidative stress on cells and tissues. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 1-amino-4-(3,5-di-tert-butyl-4-hydroxyphenyl)anthra-9,10-quinone, including investigating its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. There is also potential for the use of this compound as a food preservative due to its antimicrobial properties. Additionally, further studies are needed to determine the optimal concentration and duration of treatment for this compound in various experimental settings.

Synthesis Methods

The synthesis of 1-amino-4-(3,5-di-tert-butyl-4-hydroxyphenyl)anthra-9,10-quinone involves several steps, including the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with anthranilic acid, followed by oxidation with potassium permanganate. The final product is obtained by the reduction of the resulting quinone with sodium dithionite.

Scientific Research Applications

1-amino-4-(3,5-di-tert-butyl-4-hydroxyphenyl)anthra-9,10-quinone has been extensively studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is a potent antioxidant that has been shown to protect against oxidative stress-induced damage in cells and tissues. It has also been shown to have antimicrobial and anticancer properties.

properties

IUPAC Name

1-amino-4-(3,5-ditert-butyl-4-hydroxyphenyl)anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO3/c1-27(2,3)19-13-15(14-20(26(19)32)28(4,5)6)16-11-12-21(29)23-22(16)24(30)17-9-7-8-10-18(17)25(23)31/h7-14,32H,29H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBYWOKTFUJBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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